Methyl 4-(4-methoxyphenyl)butanoate
Overview
Description
Methyl 4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as benzenebutanoic acid, 4-methoxy-, methyl ester. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoate ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methoxyphenyl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-methoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(4-methoxyphenyl)butanol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)butanoic acid.
Reduction: 4-(4-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate can be compared with similar compounds such as:
Methyl 4-(4-methylphenyl)butanoate: This compound has a methyl group instead of a methoxy group, leading to different chemical and physical properties.
Methyl 4-(4-hydroxyphenyl)butanoate: The presence of a hydroxy group instead of a methoxy group significantly alters the compound’s reactivity and solubility.
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound contains an additional oxo group, which affects its chemical behavior and applications.
This compound stands out due to its unique combination of a methoxy group and an ester functionality, making it a versatile compound for various chemical and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-08-5 | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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